Cas no 153587-50-9 (2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile)

2-[(3-(Difluoromethoxy)-4-methoxyphenyl)acetonitrile] is a fluorinated aromatic nitrile compound with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a difluoromethoxy group, which enhances metabolic stability and lipophilicity, and a methoxy substituent that can influence electronic properties and reactivity. The nitrile functional group offers versatility for further derivatization, such as hydrolysis to carboxylic acids or conversion to heterocycles. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its fluorinated moiety may improve binding affinity or pharmacokinetic properties. Its synthesis and purity are critical for ensuring consistent performance in downstream applications.
2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile structure
153587-50-9 structure
商品名:2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile
CAS番号:153587-50-9
MF:C10H9F2NO2
メガワット:213.180769681931
CID:4604515

2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
    • 2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile
    • インチ: 1S/C10H9F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3
    • InChIKey: VQMDIAMWGYBMMD-UHFFFAOYSA-N
    • ほほえんだ: C1(CC#N)=CC=C(OC)C(OC(F)F)=C1

2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-50509-0.1g
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95.0%
0.1g
$66.0 2025-02-20
TRC
D591645-50mg
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9
50mg
$ 70.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01075782-1g
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95%
1g
¥1456.0 2023-04-01
Enamine
EN300-50509-0.5g
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95.0%
0.5g
$175.0 2025-02-20
Enamine
EN300-50509-2.5g
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95.0%
2.5g
$503.0 2025-02-20
Enamine
EN300-50509-10.0g
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95.0%
10.0g
$1101.0 2025-02-20
Aaron
AR019WTN-250mg
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95%
250mg
$152.00 2025-02-08
1PlusChem
1P019WLB-10g
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95%
10g
$1423.00 2024-06-20
A2B Chem LLC
AV40959-5g
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95%
5g
$818.00 2024-04-20
Aaron
AR019WTN-2.5g
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile
153587-50-9 95%
2.5g
$717.00 2023-12-15

2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile 関連文献

2-3-(difluoromethoxy)-4-methoxyphenylacetonitrileに関する追加情報

Introduction to 2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile (CAS No. 153587-50-9)

2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 153587-50-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylacetonitriles, characterized by its aromatic ring system functionalized with methoxy and difluoromethoxy groups, and a terminal nitrile group. The structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The presence of both methoxy and difluoromethoxy substituents on the aromatic ring imparts unique electronic and steric properties to the compound. The methoxy group, known for its electron-donating nature, can influence the reactivity and binding affinity of the molecule, while the difluoromethoxy group introduces additional electronic complexity due to the strong electron-withdrawing effect of fluorine atoms. This combination makes 2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile a versatile building block for designing molecules with enhanced pharmacological properties.

In recent years, there has been growing interest in the development of compounds with fluorine-containing moieties due to their potential advantages in terms of metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine atoms into drug candidates has been shown to improve their pharmacokinetic profiles, making them more effective in vivo. The compound 153587-50-9 exemplifies this trend, as its structure incorporates two fluorine atoms in a specific arrangement that could optimize its interaction with biological targets.

One of the key areas where 2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of 153587-50-9, particularly its aromatic ring system and terminal nitrile group, make it a suitable candidate for further derivatization into potent kinase inhibitors.

Recent studies have highlighted the potential of arylacetonitriles as scaffolds for developing anticancer agents. These compounds have been shown to exhibit inhibitory effects on several kinases, including tyrosine kinases and serine/threonine kinases. The methoxy and difluoromethoxy groups in 2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile may contribute to its ability to bind tightly to kinase active sites, thereby blocking their function. Additionally, the nitrile group can serve as a handle for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the molecule.

Another area where this compound has been explored is in the development of antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting viral enzymes can be an effective strategy for antiviral therapy. The structural motifs present in 153587-50-9 could potentially be adapted to target viral proteases or other essential viral enzymes. By leveraging its unique chemical properties, researchers may be able to design molecules that disrupt viral replication cycles without harming host cells.

The synthesis of 2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include halogenation reactions, nucleophilic substitution, and cyanation processes. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct the desired aromatic ring system efficiently. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound accurately.

In terms of applications beyond pharmaceuticals, 153587-50-9 may find utility in materials science and agrochemical research. For instance, its aromatic structure could be used as a precursor for synthesizing advanced materials with specific electronic or optical properties. Additionally, derivatives of this compound might exhibit herbicidal or pesticidal activities, contributing to crop protection strategies.

The growing body of research on 2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile underscores its importance as a versatile intermediate in organic synthesis and drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly significant role in developing innovative therapeutic solutions. Future studies may focus on exploring new synthetic routes, optimizing reaction conditions, and expanding the scope of applications for this promising chemical entity.

In conclusion,2-3-(difluoromethoxy)-4-methoxyphenylacetonitrile (CAS No. 153587-50-9) represents a fascinating example of how structural complexity can be leveraged to develop molecules with tailored biological activities. Its unique combination of functional groups makes it a valuable tool for researchers working in pharmaceutical chemistry and related fields. As advancements continue to be made in synthetic methodologies and computational modeling,153587-50-9 is poised to remain at the forefront of medicinal chemistry innovation.

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